molecular formula C17H20O5 B13933916 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester

Cat. No.: B13933916
M. Wt: 304.34 g/mol
InChI Key: ASAKKZJJKISNTA-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester is a complex organic compound with the molecular formula C17H20O5. This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy and methylethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways depend on the context of its application, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester
  • 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, ethyl ester

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, methyl ester is unique due to its specific ester group, which influences its reactivity and solubility. This makes it particularly useful in certain chemical reactions and industrial applications.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H20O5/c1-10(2)22-15-8-12(17(18)21-5)6-11-7-13(19-3)9-14(20-4)16(11)15/h6-10H,1-5H3

InChI Key

ASAKKZJJKISNTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C=C2OC)OC

Origin of Product

United States

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